4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide
Brand Name: Vulcanchem
CAS No.: 107047-27-8
VCID: VC20741212
InChI: InChI=1S/C40H50N8O3S/c1-7-39(3,4)28-18-23-33(32(27-28)40(5,6)8-2)51-26-14-17-34(49)41-29-19-21-31(22-20-29)47-37(50)35(36(43-47)46-24-12-13-25-46)52-38-42-44-45-48(38)30-15-10-9-11-16-30/h9-11,15-16,18-23,27,35H,7-8,12-14,17,24-26H2,1-6H3,(H,41,49)
SMILES: CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)N4CCCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC
Molecular Formula: C40H50N8O3S
Molecular Weight: 722.9 g/mol

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide

CAS No.: 107047-27-8

Cat. No.: VC20741212

Molecular Formula: C40H50N8O3S

Molecular Weight: 722.9 g/mol

* For research use only. Not for human or veterinary use.

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide - 107047-27-8

CAS No. 107047-27-8
Molecular Formula C40H50N8O3S
Molecular Weight 722.9 g/mol
IUPAC Name 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide
Standard InChI InChI=1S/C40H50N8O3S/c1-7-39(3,4)28-18-23-33(32(27-28)40(5,6)8-2)51-26-14-17-34(49)41-29-19-21-31(22-20-29)47-37(50)35(36(43-47)46-24-12-13-25-46)52-38-42-44-45-48(38)30-15-10-9-11-16-30/h9-11,15-16,18-23,27,35H,7-8,12-14,17,24-26H2,1-6H3,(H,41,49)
Standard InChI Key LTSDWZTVMYZZLM-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)N4CCCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC
Canonical SMILES CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)N4CCCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC

Chemical Identity and Nomenclature

Basic Identification

The compound 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide appears in chemical databases under multiple nomenclature variations and registry numbers. This reflects both the complexity of systematic naming for such intricate molecules and possible inconsistencies in chemical registration systems. The compound belongs to the chemical class of substituted butanamides, featuring specialized functional groups that suggest potential for specific molecular interactions .

Registry Numbers and Alternative Names

The available data reveals multiple identifiers for this compound, which are summarized in the following table:

Identifier TypeValueSource
CAS Number30818-18-9
Alternative CAS Number107047-27-8
EINECS250-348-4
PubChem CID162991
PubChem Compound ID3620078
DTXSID20866963

The compound is also known by several alternative names, including:

  • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide

  • 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-(4,5-dihydro-5-oxo-4-((1-phenyl-1H-tetrazol-5-yl)thio)-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl)butanamide

  • Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-

The naming discrepancies primarily concern position numbering (2- versus 4-) and terminology for describing structural features (e.g., "thio" versus "sulfanyl," "1,1-dimethylpropyl" versus "2-methylbutan-2-yl") .

Structural Characteristics

Molecular Formula and Weight

The compound has a well-defined molecular formula and weight consistently reported across multiple sources:

PropertyValueSource
Molecular FormulaC40H50N8O3S
Molecular Weight722.9 g/mol
Exact Mass722.37300

The molecular formula indicates a complex organic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, with nitrogen atoms being particularly abundant, suggesting the presence of multiple nitrogen-containing functional groups .

Structural Components and Features

This compound contains several key structural elements that define its chemical identity:

  • A 2,4-bis(2-methylbutan-2-yl)phenoxy group, which serves as a bulky, lipophilic anchor

  • A butanamide linker connecting the phenoxy group to the rest of the molecule

  • A pyrazole ring substituted with a pyrrolidine group, providing a heterocyclic core

  • A tetrazole ring with a phenyl substituent, adding another aromatic component

  • A sulfanyl bridge linking the pyrazole and tetrazole rings

These structural elements create a molecule with multiple potential binding sites and functional groups that could interact with biological targets or serve as a specialized chemical reagent.

Chemical Representation

The structure can be represented through various chemical notations:

Physicochemical Properties

Physical Properties

The available data provides limited information about the physical properties of this compound, as summarized in the following table:

PropertyValueSource
Density1.24 g/cm³
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available
Index of Refraction1.642

Chemical and Molecular Properties

Additional molecular properties provide insight into the compound's potential behavior in different environments:

PropertyValueSource
LogP7.26190
Polar Surface Area (PSA)143.14000
Standard InChIKeyLTSDWZTVMYZZLM-UHFFFAOYSA-N
Alternative InChIKeyXBRACQJIEMMORN-UHFFFAOYSA-N

The compound's high LogP value (7.26190) indicates significant lipophilicity, suggesting poor water solubility but potentially good membrane permeability. This characteristic is often relevant for compounds designed to interact with biological systems. The relatively high polar surface area (143.14000) indicates numerous hydrogen bond acceptors and donors, which may affect the compound's ability to cross cell membranes and interact with biological targets .

Structural Analysis and Comparisons

Functional Group Analysis

The compound contains multiple functional groups that contribute to its potential chemical reactivity and biological interactions:

Functional GroupPosition in MoleculePotential Significance
AmideLinks phenyl and butanamide moietiesHydrogen bonding, conformational rigidity
PhenoxyLinks bulky substituents to butanamideContributes to lipophilicity
PyrazoleCore heterocycleProvides rigid scaffold, potential binding site
TetrazoleTerminal ring systemPotential bioisostere for carboxylic acid
PyrrolidineSubstituent on pyrazoleAdds basic nitrogen, conformational features
SulfanylBridge between heterocyclesUnique linking element, potential for specific interactions

The specific arrangement of these functional groups creates a complex three-dimensional structure with multiple potential binding sites and interaction points .

Structural Implications for Function

The compound's structure suggests it may have been designed with specific molecular interactions in mind. The combination of rigid aromatic/heterocyclic regions with more flexible linking elements provides a balance between conformational constraint and adaptability. Such characteristics are often found in compounds designed to interact with specific biological targets such as enzymes or receptors .

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